7-Chloro-8-fluoroimidazo[1,5-A]pyridine

Catalog No.
S14463644
CAS No.
M.F
C7H4ClFN2
M. Wt
170.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-8-fluoroimidazo[1,5-A]pyridine

Product Name

7-Chloro-8-fluoroimidazo[1,5-A]pyridine

IUPAC Name

7-chloro-8-fluoroimidazo[1,5-a]pyridine

Molecular Formula

C7H4ClFN2

Molecular Weight

170.57 g/mol

InChI

InChI=1S/C7H4ClFN2/c8-5-1-2-11-4-10-3-6(11)7(5)9/h1-4H

InChI Key

IOSXNZADASICJE-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC=C2C(=C1Cl)F

7-Chloro-8-fluoroimidazo[1,5-a]pyridine is a heterocyclic compound characterized by its unique imidazo and pyridine ring structure. This compound features a chlorine atom at the 7-position and a fluorine atom at the 8-position of the imidazo[1,5-a]pyridine framework. Its molecular formula is C7H4ClFN2C_7H_4ClFN_2, and it has garnered attention due to its potential applications in medicinal chemistry and agrochemicals. The presence of halogens (chlorine and fluorine) contributes to its biological activity and chemical reactivity, making it a subject of interest in various research fields.

Typical for imidazole and pyridine derivatives:

  • Substitution Reactions: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Cyclization Reactions: This compound can engage in cyclization reactions, forming more complex structures or derivatives.
  • Oxidation Reactions: It may also undergo oxidation, which can modify its electronic properties and reactivity profile .

The biological activity of 7-chloro-8-fluoroimidazo[1,5-a]pyridine has been explored in various studies. It has shown promise as a potential inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, it has been investigated for its inhibitory effects on indoleamine 2,3-dioxygenase, an enzyme linked to immune response modulation . Additionally, compounds with similar structures have exhibited antimicrobial and anticancer activities, suggesting that this compound may also possess therapeutic potential.

The synthesis of 7-chloro-8-fluoroimidazo[1,5-a]pyridine can be achieved through several methodologies:

  • Cyclocondensation: This method involves the condensation of suitable precursors under specific conditions to form the imidazo-pyridine structure.
  • Oxidative Cyclization: Utilizing oxidizing agents to facilitate the formation of the heterocyclic ring from simpler starting materials.
  • Transannulation Reactions: This approach allows for the construction of the imidazo[1,5-a]pyridine framework through rearrangement processes involving cyclic compounds .

Recent advancements have focused on optimizing these synthetic routes to enhance yield and reduce environmental impact.

7-Chloro-8-fluoroimidazo[1,5-a]pyridine has several applications:

  • Pharmaceutical Development: Its potential as an enzyme inhibitor makes it a candidate for drug development targeting various diseases.
  • Agrochemicals: The compound's structural characteristics may contribute to its efficacy as an agrochemical agent.
  • Research Tool: It is utilized in biochemical studies to explore metabolic pathways and enzyme interactions due to its unique reactivity profile .

Interaction studies involving 7-chloro-8-fluoroimidazo[1,5-a]pyridine focus on its binding affinity with biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes at the molecular level.
  • In vitro Assays: To evaluate its biological activity against various cell lines or microbial strains.

Findings from these studies contribute to understanding its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 7-chloro-8-fluoroimidazo[1,5-a]pyridine. Here are some notable examples:

Compound NameStructureKey Characteristics
7-Chloroimidazo[1,5-a]pyridineStructureLacks fluorine; may exhibit different biological activities.
8-Fluoroimidazo[1,5-a]pyridineStructureLacks chlorine; retains some biological activities.
2-Aminoimidazo[1,5-a]pyridineStructureContains amino group; potentially different reactivity and bioactivity.

Uniqueness

The uniqueness of 7-chloro-8-fluoroimidazo[1,5-a]pyridine lies in its combination of both chlorine and fluorine substituents on the imidazo-pyridine framework. This specific arrangement enhances its chemical stability and reactivity compared to other similar compounds. The presence of these halogens can significantly influence its interaction with biological targets, making it a valuable compound for further research in medicinal chemistry.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

170.0047040 g/mol

Monoisotopic Mass

170.0047040 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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